2,5-Dimethoxy-4-methylphenylboronic acid

Übersicht

Beschreibung

Molecular Structure Analysis

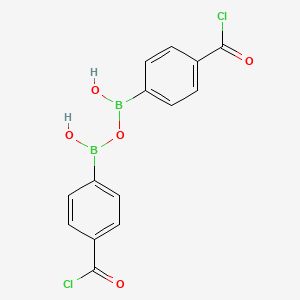

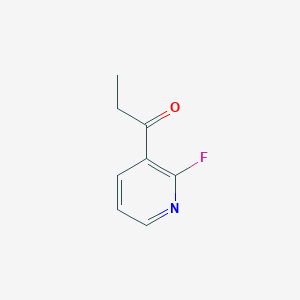

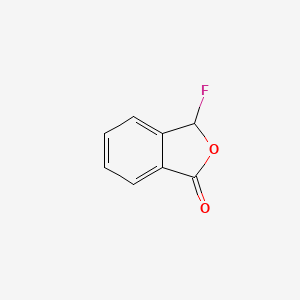

The InChI code for 2,5-Dimethoxy-4-methylphenylboronic acid is1S/C9H13BO4/c1-6-4-9(14-3)7(10(11)12)5-8(6)13-2/h4-5,11-12H,1-3H3 . This indicates that the compound has a boron atom bonded to an oxygen atom, forming a boronic acid group, and is attached to a phenyl ring that is substituted with two methoxy groups and one methyl group . Chemical Reactions Analysis

Boronic acids, including this compound, are commonly used in Suzuki-Miyaura cross-coupling reactions . This reaction is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Use in Hallucinogenic Drug Research

2,5-Dimethoxy-4-methylphenylboronic acid is closely related to various hallucinogenic compounds, as evidenced by studies that have explored similar chemicals. For instance, 2,5-Dimethoxy-4-methyl-amphetamine (STP), a chemical present in the hallucinogenic drug STP, has been examined for its effects, showing mild euphoria at low doses and pronounced hallucinogenic effects at higher doses (S. Snyder, L. Faillace, L. Hollister, 1967).

Metabolic Pathways Analysis

Studies have been conducted on similar compounds to understand their metabolic pathways, toxicity, and metabolism in humans. For example, research on 4-bromo-2,5-dimethoxyphenethylamine (2C-B) revealed its metabolic pathways and possible toxic effects, which is crucial for understanding the broader category of compounds that this compound belongs to (H. Carmo et al., 2005).

Covalent Organic Frameworks

In the field of material science, derivatives of 2,5-dimethoxyphenylboronic acid have been investigated for their potential in forming covalent organic frameworks (COFs). Research on diboronic acid precursors, including 2,5-dimethoxy-1,4-benzenediboronic acid, has explored their applications in developing less organized structures at lower polymerization temperatures (T. Faury et al., 2013).

Pharmacology and Toxicology

The pharmacological and toxicological profiles of related compounds are also a significant area of research. Studies on the effects, potency, and interaction with receptors of various phenethylamine derivatives contribute to a better understanding of compounds like this compound (W. Fantegrossi et al., 2005).

Chiral Auxiliary and Protecting Group for Boronic Acids

The compound has also been used in organic chemistry as a chiral auxiliary and protecting group for boronic acids. Its role in enabling various transformations in the side-chain of boronic acids has been explored, demonstrating its versatility in synthetic chemistry (Luithle, Pietruszka, 2000)

Wirkmechanismus

Target of Action

The primary target of 2,5-Dimethoxy-4-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This reaction is part of the SM cross-coupling process .

Biochemical Pathways

The compound affects the SM cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties may impact its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the formation of new carbon-carbon bonds . This is a result of the SM cross-coupling reaction, which is facilitated by the compound .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the SM cross-coupling reaction, which the compound facilitates, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the reaction, and thus the action of the compound, can be influenced by factors such as temperature and the presence of other functional groups .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and not inhaling the dust .

Zukünftige Richtungen

Boronic acids, including 2,5-Dimethoxy-4-methylphenylboronic acid, have unique properties that make them useful in various applications. They are particularly important in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis . Future research may focus on developing new boronic acid derivatives and exploring their potential applications in organic synthesis.

Relevant Papers The compound has been mentioned in several peer-reviewed papers and technical documents . These documents provide more detailed information about the compound’s properties, uses, and safety information .

Eigenschaften

IUPAC Name |

(2,5-dimethoxy-4-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO4/c1-6-4-9(14-3)7(10(11)12)5-8(6)13-2/h4-5,11-12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKDJFKMOKNQPRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1OC)C)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one](/img/structure/B3362045.png)

![3-Phenyl-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine](/img/structure/B3362052.png)

![1H-Cyclopenta[c]quinoline, 2,3,3a,4,5,9b-hexahydro-](/img/structure/B3362076.png)

![4,5-Dihydropyrrolo[1,2-A]thieno[3,2-E]pyrazine](/img/structure/B3362092.png)